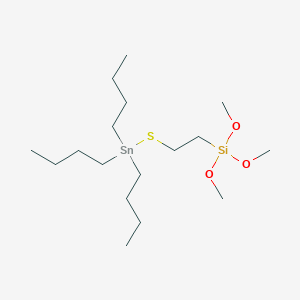
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its complex structure, which includes butyl groups, methoxy groups, and a combination of oxygen, sulfur, silicon, and tin atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane typically involves the reaction of dibutyltin oxide with appropriate organosilicon and organosulfur reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction to form the final product. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance performance.
Mécanisme D'action
The mechanism of action of 7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyldiphenylstannane
- Diallyldibutylstannane
Uniqueness
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
60171-41-7 |
|---|---|
Formule moléculaire |
C17H40O3SSiSn |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
trimethoxy(2-tributylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14O3SSi.3C4H9.Sn/c1-6-10(7-2,8-3)5-4-9;3*1-3-4-2;/h9H,4-5H2,1-3H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
RMAQFHFWLMCENK-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)SCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


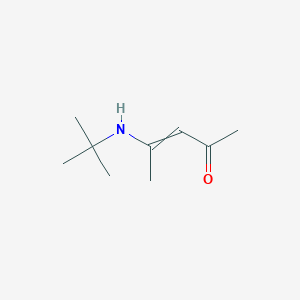

![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
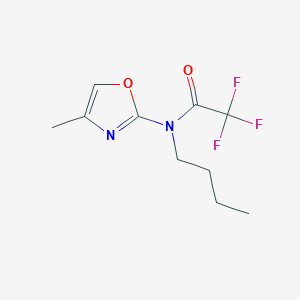
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

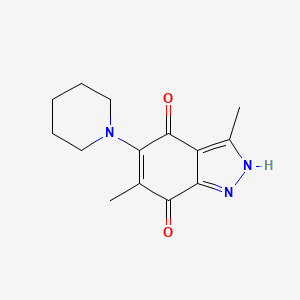
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
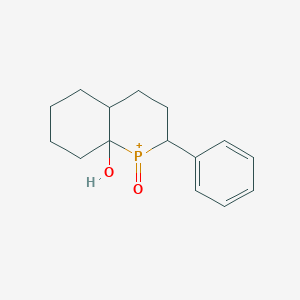

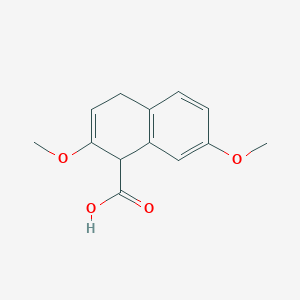
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
